molecular formula C2H6N2 B14131556 Ethene-1,1-diamine CAS No. 12602-25-4

Ethene-1,1-diamine

Cat. No.: B14131556
CAS No.: 12602-25-4
M. Wt: 58.08 g/mol
InChI Key: BSGRLBPZSRZQOR-UHFFFAOYSA-N
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Description

Ethene-1,1-diamine, also known as 1,1-diaminoethene, is an organic compound with the molecular formula C2H6N2. It is a colorless liquid with a characteristic ammonia-like odor. This compound is a basic amine and is widely used as a building block in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethene-1,1-diamine can be synthesized through various methods. One common method involves the reaction of 1,2-dichloroethane with ammonia under high pressure and temperature. The reaction typically occurs at 180°C in an aqueous medium, producing hydrogen chloride as a by-product, which forms a salt with the amine. The amine is then liberated by adding sodium hydroxide and can be recovered through rectification .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale reactors where 1,2-dichloroethane and ammonia are reacted under controlled conditions to ensure high yield and purity of the product. The by-products are managed through appropriate waste treatment processes to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethene-1,1-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: It can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Produces oxides and other oxygenated derivatives.

    Reduction: Produces simpler amines.

    Substitution: Produces substituted amines and other derivatives.

Scientific Research Applications

Ethene-1,1-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethene-1,1-diamine involves its interaction with various molecular targets. As a basic amine, it can form hydrogen bonds and coordinate with metal ions. These interactions can influence the reactivity and stability of the compound in different chemical environments. The pathways involved in its action include nucleophilic attack on electrophiles and coordination with metal centers in catalytic processes .

Comparison with Similar Compounds

Ethene-1,1-diamine can be compared with other similar compounds such as:

    Ethylenediamine: A related compound with two amino groups attached to adjacent carbon atoms.

    1,2-Diaminopropane: A similar compound with an additional carbon atom in the chain.

    1,3-Diaminopropane: Another related compound with amino groups separated by two carbon atoms.

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and form stable complexes with metal ions. Its reactivity and versatility make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

ethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2/c1-2(3)4/h1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGRLBPZSRZQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591493
Record name Ethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

58.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4363-36-4, 12602-25-4
Record name 1,1-Ethenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4363-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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